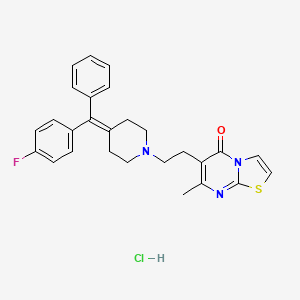

R 59-022 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DKGI-I (hydrochloride), also known as R 59-022 hydrochloride, is a compound that functions as a diacylglycerol kinase inhibitor. It is also a 5-HT receptor antagonist and an activator of protein kinase C. This compound is primarily used in scientific research to study various biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DKGI-I (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods: Industrial production of DKGI-I (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet research-grade standards .

Types of Reactions:

Oxidation: DKGI-I (hydrochloride) can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in public literature.

Reduction: Reduction reactions involving DKGI-I (hydrochloride) are less common but can be performed under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and product analysis are available in specialized chemical research publications .

Scientific Research Applications

Cancer Research

R 59-022 hydrochloride has been studied for its potential anticancer effects. It has shown promise in inhibiting tumor growth when combined with other therapeutic agents. For example:

- In a Drosophila chemical screen, R 59-022 was found to synergize with trametinib and ritanserin to inhibit tumor growth effectively .

- The compound demonstrated an IC50 value of approximately 3.8×10−6M for inhibiting phosphorylation in intact platelets, suggesting its potential role in cancer cell signaling pathways .

Signal Transduction Studies

The compound plays a significant role in studies related to signal transduction:

- It enhances the effects of thrombin-induced DAG production in platelets, making it a valuable tool for understanding platelet activation mechanisms .

- R 59-022 has been utilized to study the turnover of inositol lipids and their metabolism, providing insights into cellular signaling pathways that may be implicated in various diseases .

Table 1: IC50 Values of this compound

| Cell Line | IC50 (M) | Reference |

|---|---|---|

| MCF10A SCRIBRNAi/H-RASG12V | 3.5×10−6 | |

| Platelets | 3.8×10−6 | |

| HeLa Cells | Not specified |

Table 2: Synergistic Effects with Other Compounds

| Combination | Observed Effect | BLISS Score | Reference |

|---|---|---|---|

| Trametinib + R 59-022 | Strong tumor inhibition | ~15 | |

| Ritanserin + R 59-022 | Enhanced efficacy | Not specified |

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of various compounds, this compound was tested alongside other inhibitors. The results indicated that it significantly reduced cell viability in cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Signal Transduction Research

Research involving R 59-022 highlighted its ability to modulate PKC activity through DAG elevation. This modulation was particularly evident in platelet activation studies, where it enhanced the response to thrombin, demonstrating its utility in signal transduction research.

Mechanism of Action

DKGI-I (hydrochloride) exerts its effects by inhibiting diacylglycerol kinase, which prevents the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition leads to the activation of protein kinase C and modulation of 5-HT receptors. The compound’s molecular targets include diacylglycerol kinase and protein kinase C, which are involved in various cellular signaling pathways .

Comparison with Similar Compounds

R 59-022: Another diacylglycerol kinase inhibitor with similar properties.

5-HT Receptor Antagonists: Compounds like ketanserin and ritanserin share similar receptor antagonism properties.

Uniqueness: DKGI-I (hydrochloride) is unique due to its dual role as a diacylglycerol kinase inhibitor and a 5-HT receptor antagonist. This dual functionality makes it a valuable tool in research for studying complex biochemical pathways and cellular processes .

Biological Activity

R 59-022 hydrochloride, also known as a diacylglycerol (DAG) kinase inhibitor, has garnered attention for its diverse biological activities, particularly in the modulation of signaling pathways related to protein kinase C (PKC) and its implications in various physiological processes. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

R 59-022 functions primarily as a diacylglycerol kinase inhibitor , with an IC50 value of approximately 2.8 μM . By inhibiting DAG kinase, it increases the levels of diacylglycerol, thereby enhancing PKC activity. This mechanism is crucial as PKC plays a pivotal role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Key Biological Activities

The biological activities of R 59-022 can be summarized as follows:

- Inhibition of Diacylglycerol Kinase : R 59-022 inhibits diacylglycerol kinase activity in human red blood cell membranes, leading to increased DAG levels and subsequent PKC activation .

- Potentiation of Thrombin-Induced Platelet Aggregation : The compound enhances thrombin-induced platelet aggregation, indicating its role in hemostasis and thrombosis .

- Induction of Neutrophil Chemotaxis : R 59-022 stimulates neutrophil migration, which is essential for immune response .

- Inhibition of Contractions : It has been shown to inhibit U46619-induced contractions in mouse aorta and porcine coronary artery, suggesting potential cardiovascular applications .

Study on Superoxide Production

A significant study demonstrated that R 59-022 potentiates superoxide anion production in guinea pig polymorphonuclear leukocytes (PMNL) when stimulated by N-formyl-methionyl-leucyl-phenylalanine (FMLP). This effect was associated with increased DAG formation and decreased phosphatidic acid production . The findings suggest that R 59-022 enhances oxidative burst responses in neutrophils via PKC activation.

Viral Entry Inhibition

Another notable research highlighted R 59-022's ability to block Ebola virus glycoprotein-mediated entry into Vero cells and bone marrow-derived macrophages. The compound interferes with early steps of viral internalization, representing a potential therapeutic avenue for viral infections . This study underscores the compound's relevance beyond traditional signaling pathways.

Comparative Data Table

The following table summarizes key findings related to the biological activity of R 59-022:

Chemical Reactions Analysis

Inhibition of Diacylglycerol Kinase (DGK)

R 59-022 hydrochloride selectively inhibits DGK, preventing the conversion of DAG to PA.

-

IC₅₀ : 2.8–3.8 μM for DGK inhibition in human platelets and neutrophils .

-

Mechanism : Competitively binds to DGK’s active site, blocking phosphorylation of endogenous DAG or exogenous substrates like 1-oleoyl-2-acetylglycerol (OAG) .

| Reaction Parameter | Value |

|---|---|

| DGK substrate (endogenous DAG) | IC₅₀ = 2.8 ± 1.5 × 10⁻⁶ M |

| DGK substrate (exogenous OAG) | IC₅₀ = 3.3 ± 0.4 × 10⁻⁶ M |

This inhibition elevates intracellular DAG levels by >50% in thrombin-stimulated platelets , amplifying downstream PKC activation.

Modulation of Protein Kinase C (PKC) Activity

Accumulated DAG enhances PKC activity:

Interactions with Calcium Signaling

R 59-022 indirectly influences calcium dynamics:

-

TRPM3 Sensitization : In dorsal root ganglion neurons, DGK inhibition prevents bradykinin-induced sensitization of TRPM3 ion channels by maintaining elevated DAG levels .

-

Calcium Store Release : Synergizes with thapsigargin (SERCA inhibitor) to enhance calcium release from endoplasmic reticulum stores, further activating calcium-dependent enzymes .

Impact on Lipid-Mediated Exocytosis

DGK inhibition disrupts PA synthesis, which is critical for vesicle trafficking:

-

Neutrophil Exocytosis : R 59-022 reduces ANCA-stimulated myeloperoxidase (MPO) release by 60% in human neutrophils, an effect reversed by exogenous PA .

-

Mechanism : PA deficiency impairs membrane fusion during azurophilic granule exocytosis .

| Parameter | Effect of R 59-022 |

|---|---|

| MPO release (ANCA-stimulated) | ↓60% (vs. control) |

| CD63 surface expression | ↓45% (vs. ANCA-treated) |

Antagonism of 5-HT Receptors

R 59-022 exhibits off-target antagonism at serotonin receptors:

-

5-HT Receptor Binding : Reduces serotonin-mediated signaling in mosquitoes, suggesting potential cross-reactivity with mammalian receptors .

Structural Interactions

The compound’s thiazolo[3,2-a]pyrimidin-5-one scaffold enables:

-

Lipid Bilayer Penetration : Facilitates interaction with membrane-bound DGK isoforms .

-

Selectivity : Minimal effects on related enzymes (e.g., phosphatidylinositol kinases) at <10 μM concentrations .

Pharmacological Cross-Talk

R 59-022’s effects are modulated by:

Properties

Molecular Formula |

C27H27ClFN3OS |

|---|---|

Molecular Weight |

496.0 g/mol |

IUPAC Name |

6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;hydrochloride |

InChI |

InChI=1S/C27H26FN3OS.ClH/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21;/h2-10,17-18H,11-16H2,1H3;1H |

InChI Key |

APNKGVNEUKASGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.